molecular formula C9H9ClO3S B1471219 2-Chloro-6-(ethanesulfinyl)benzoic acid CAS No. 1803604-34-3

2-Chloro-6-(ethanesulfinyl)benzoic acid

Cat. No. B1471219
M. Wt: 232.68 g/mol
InChI Key: HDVICEKZORAOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule of 2-Chloro-6-(ethanesulfinyl)benzoic acid contains a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfoxide .

Scientific Research Applications

Research on Benzoic Acid Derivatives

Supramolecular Architecture : Research on derivatives of benzoic acid, like 2-chloro-5-nitro-benzoic acid, has shown interesting results in creating supramolecular structures through self-assembly with organic bases. This demonstrates the potential of benzoic acid derivatives in forming novel helical architectures, which could have implications for nanoscale construction and molecular recognition processes (Tan, 2007).

Thermodynamic Studies : Thermodynamic studies of benzoic acid and chlorobenzoic acids have been conducted to better understand their phase behavior in various mixtures. Such research is crucial for process design in pharmaceuticals, highlighting the importance of benzoic acid derivatives in drug substance research (Reschke et al., 2016).

Environmental and Food Science : Benzoic acid and its derivatives are widely studied for their occurrence in foods and as additives. Their widespread use raises questions regarding human exposure, metabolism, and potential health impacts, making this an important area of research (del Olmo et al., 2017).

Halogen Bonds in Molecular Salts : Research on 2-Chloro-4-nitrobenzoic acid, a compound with some structural similarities to the one of interest, explores the role of halogen bonds in molecular salts. This study contributes to our understanding of crystal engineering and the stabilization of molecular structures, which could be relevant for designing drugs or new materials (Oruganti et al., 2017).

Safety And Hazards

The safety information for 2-Chloro-6-(ethanesulfinyl)benzoic acid indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H303, H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-6-ethylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-2-14(13)7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVICEKZORAOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(ethanesulfinyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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